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molecular formula C12H18N2O3 B8470870 3-isobutoxy-N-methoxy-N-methylisonicotinamide

3-isobutoxy-N-methoxy-N-methylisonicotinamide

Cat. No. B8470870
M. Wt: 238.28 g/mol
InChI Key: CZIQEZHFIQMHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324231B2

Procedure details

A mixture of 3-isobutoxyisonicotinic acid (2.2 g, 11.2 mmol) and oxalyl chloride (7 g, 55 mmol) in 25 mL of dichloromethane was stirred at room temperature for 1 h. The resulting solution was concentrated down under reduced pressure and the residue was re-dissolved in 50 mL of dichloromethane. To this solution were added N,O-dimethylhydroxyl-amine hydrochloride (4.5 g, 46.4 mmol) and pyridine (5 mL) at 0° C. The reaction was allowed to warm up to room temperature over 30 min period, and quenched with 2 mL of water. The resulting mixture was bacified with 1 mL 10% KOH solution (pH=10), the layers were separated, and the aqueous layer was washed twice with 20 mL portions of dichloromethane. The combined dichloromethane washes were dried over sodium sulfate, and concentrated down under reduced pressure, resulting in 1.8 g (67%) of 3-isobutoxy-N-methoxy-N-methylisonicotinamide. 1H-NMR (400 MHz, d6-DMSO): δ 8.46 (s, 1H), 8.25 (d, 1H), 7.45 (d, 1H), 3.96 (d, 2H), 3.43 (s, 3H), 2.76 (d, 3H), 2.05 (m, 1H), 0.94 (d, 6H). MS (EI) for C12H18N2O2: 239 (MH+).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxyl-amine hydrochloride
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:14]=[N:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=O)[CH:2]([CH3:4])[CH3:3].C(Cl)(=O)C(Cl)=O.Cl.[CH3:22][NH:23][O:24][CH3:25].N1C=CC=CC=1>ClCCl>[CH2:1]([O:5][C:6]1[CH:14]=[N:13][CH:12]=[CH:11][C:7]=1[C:8]([N:23]([O:24][CH3:25])[CH3:22])=[O:10])[CH:2]([CH3:3])[CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C(C)C)OC1=C(C(=O)O)C=CN=C1
Name
Quantity
7 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
N,O-dimethylhydroxyl-amine hydrochloride
Quantity
4.5 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated down under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was re-dissolved in 50 mL of dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature over 30 min period
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with 2 mL of water
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed twice with 20 mL portions of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane washes were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down under reduced pressure
CUSTOM
Type
CUSTOM
Details
resulting in 1.8 g (67%) of 3-isobutoxy-N-methoxy-N-methylisonicotinamide

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C(C)C)OC1=C(C(=O)N(C)OC)C=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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